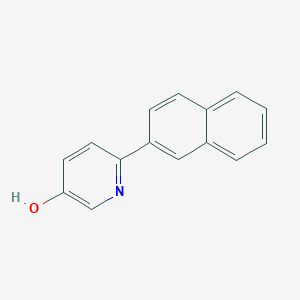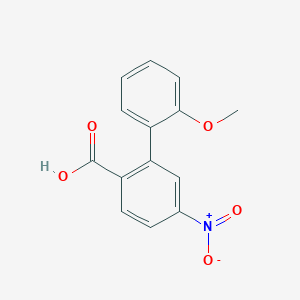
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95%
Übersicht
Beschreibung
5-Hydroxy-2-(naphthalen-2-yl)pyridine (5-HNP) is a heterocyclic compound with a wide range of applications in scientific research. It has been studied for its potential to act as an antioxidant, as well as its ability to interact with other molecules. Additionally, 5-HNP has been studied for its potential to be used as a building block for other compounds.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has a wide variety of applications in scientific research. It has been studied for its potential to act as an antioxidant, as well as its ability to interact with other molecules. Additionally, 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been studied for its potential to be used as a building block for other compounds. It has also been used as a fluorescent probe for the detection of nitroaromatic compounds in water.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the body. Additionally, it has been shown to interact with other molecules, such as proteins, DNA, and lipids, which may alter their function.
Biochemical and Physiological Effects
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been studied for its potential to act as an antioxidant. It has been shown to reduce oxidative stress in cells, which may protect against diseases caused by oxidative damage. Additionally, 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been shown to reduce inflammation and modulate immune responses. It has also been studied for its potential to reduce the risk of certain cancers, as well as its potential to protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, it is relatively inexpensive and widely available. However, there are some limitations. 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% may be toxic in high concentrations, and it may interact with other molecules, which can affect experiment results.
Zukünftige Richtungen
There are several potential future directions for 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% research. It could be studied for its potential to act as an antioxidant in different conditions. Additionally, it could be studied for its potential to interact with other molecules and its potential to be used as a building block for other compounds. Furthermore, it could be studied for its potential to reduce inflammation and modulate immune responses. Finally, it could be studied for its potential to reduce the risk of certain cancers, as well as its potential to protect against neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-naphthalen-2-ylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-14-7-8-15(16-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAUUFAVLGHCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468080 | |
| Record name | 6-naphthalen-2-yl-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884500-99-6 | |
| Record name | 6-naphthalen-2-yl-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316212.png)
![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)








![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)


